Scaffold Ionization State: 3,8-Diazabicyclo vs. 8-Azabicyclo Core
The presence of a second basic nitrogen at the N-3 position in the 3,8-diazabicyclo[3.2.1]octane scaffold creates a dicationic species at physiological pH, whereas the 8-azabicyclo (tropane) scaffold yields a monocation. Although no experimentally measured pKa data are publicly available for CAS 63978-01-8, the chemical structure logically predicts a doubly protonated state under assay conditions (pH 7.4) . This difference in net charge fundamentally alters the electrostatic component of receptor binding, which is a well-established determinant of muscarinic ligand affinity and subtype selectivity [1]. Direct head-to-head experimental pKa or binding data between this compound and a tropane comparator are currently absent from the open literature.
| Evidence Dimension | Predicted protonation state at pH 7.4 (charge state of the bicyclic amine core) |
|---|---|
| Target Compound Data | Dicationic (2 basic nitrogens: N-3 and N-8 methylamine) |
| Comparator Or Baseline | Tropine diphenylacetate (CAS 6878-98-4): Monocationic (1 basic nitrogen: N-8 methylamine) |
| Quantified Difference | Net charge difference of +1 at physiological pH (predicted, not experimentally verified for the target compound) |
| Conditions | Computational prediction based on structural analysis; no experimental pKa determination available. |
Why This Matters
For procurement, the predicted ionization difference means this compound is not functionally interchangeable with monocationic tropane diphenylacetate esters in any pH-sensitive biological assay or formulation.
- [1] Triggle, D.J. et al. Synthesis, molecular modeling studies, and muscarinic receptor activity of azaprophen analogues. J. Med. Chem. 1991, 34(11), 3164-3171. DOI: 10.1021/jm00115a003. View Source
